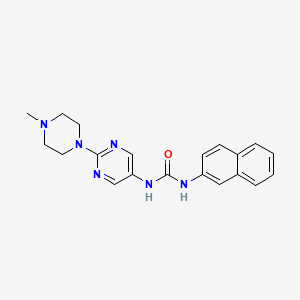

1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-naphthalen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c1-25-8-10-26(11-9-25)19-21-13-18(14-22-19)24-20(27)23-17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12-14H,8-11H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZRCRPMCPSTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.

Attachment of the naphthalene group: This is usually done via a coupling reaction, such as Suzuki or Heck coupling, to attach the naphthalene moiety to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs differ primarily in substituents on the urea moiety and the heterocyclic core. Key examples include:

Key Observations :

- Naphthalen-2-yl vs.

- Heterocyclic Core: The pyrimidine ring in the target compound contrasts with the indeno-pyrazole () or imidazo-pyridine () systems, which may alter binding specificity. The pyrimidine’s smaller size could improve fit into compact active sites .

Pharmacological and Physicochemical Properties

Kinase Inhibition Profiles

- Compound: Demonstrates potent PI3Kα inhibition (IC₅₀ <100 nM) with favorable molecular dynamics (low RMSD, stable H-bonding) . The indeno-pyrazole core likely contributes to rigidity and target engagement.

- Compounds : Urea derivatives targeting mTOR/PI3Kγ include morpholine and triazine substituents, highlighting the urea moiety’s versatility in kinase inhibition. The target compound’s methylpiperazine group may confer selectivity over analogs with bulkier substituents (e.g., ethylpiperazine) .

Solubility and Lipophilicity

- BJ50594 : Lower LogP (2.8) compared to the target compound (~3.5) suggests better solubility, but the absence of naphthalene may reduce target affinity .

- Compound : High LogP (4.36) due to trifluoroethyl and imidazo-pyridine groups indicates superior membrane permeability but risks metabolic instability .

Biological Activity

1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, and relevant studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrimidine ring, a naphthalene moiety, and a piperazine substituent. Its molecular formula is with a molecular weight of approximately 314.4 g/mol. The presence of the piperazine group is crucial for its biological activity, particularly in modulating neurotransmitter systems.

Research indicates that compounds similar to this compound often exhibit activity through the inhibition of specific receptors or enzymes. For instance, derivatives containing the piperazine moiety have been shown to inhibit serotonin reuptake, suggesting potential antidepressant properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, achieving growth inhibition rates exceeding 40% across multiple types . The binding affinity to key protein targets, such as CDK2 and TRKA, was also noted, indicating a dual inhibition mechanism that could be exploited for cancer therapy .

In Vitro Studies

In vitro evaluations of similar compounds have revealed promising results:

- Serotonin Reuptake Inhibition : A study on derivatives showed potent inhibition of serotonin reuptake, which could translate into antidepressant effects in vivo .

- Cytotoxicity Against Cancer Cells : Compounds with structural similarities were assessed against renal carcinoma cell lines, demonstrating IC50 values as low as 11.70 µM, indicating substantial cytotoxicity .

In Vivo Studies

Animal studies have further corroborated the in vitro findings. For example:

- Antidepressant Effects : In vivo tests indicated that certain derivatives could effectively reduce immobility times in forced swimming tests in rats, suggesting potential antidepressant activity .

- Tumor Growth Inhibition : Animal models treated with pyrazolo[1,5-a]pyrimidine derivatives showed reduced tumor sizes compared to controls, reinforcing the anticancer potential of this class of compounds .

Data Tables

| Study Type | Compound Tested | Model Type | Key Findings |

|---|---|---|---|

| In Vitro | This compound | Cancer Cell Lines | >40% growth inhibition across multiple lines |

| In Vivo | Similar Derivatives | Rat Models | Reduced immobility in forced swimming test |

| In Vitro | Pyrazolo[1,5-a]pyrimidine Derivatives | Renal Carcinoma | IC50 = 11.70 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a pyrimidine-5-amine derivative with a naphthyl isocyanate or carbodiimide-mediated urea formation. Key steps include:

- Pyrimidine Functionalization : Introduce the 4-methylpiperazine group via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis .

- Urea Formation : Use carbodiimides (e.g., DCC) or isocyanate intermediates in anhydrous solvents (e.g., DMF, THF) at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) yields >95% purity. Confirm structure via , , and ESI-HRMS .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate), temperature control (60°C minimizes side products), and catalyst loading (0.5–1 mol% Pd for amination) .

Q. How does the compound’s structural configuration influence its solubility and stability in biological assays?

- Structural Insights :

- The naphthalen-2-yl group enhances hydrophobicity, requiring DMSO as a stock solvent (10–20 mM).

- The 4-methylpiperazine moiety improves aqueous solubility at physiological pH due to its basicity (pKa ~7.5) .

- Stability Testing : Perform LC-MS stability assays in PBS (pH 7.4) and liver microsomes. Half-life (>6 hours in PBS; <30 minutes in microsomes) suggests hepatic metabolism via CYP450 enzymes. Use stabilizing agents (e.g., ascorbic acid) to mitigate oxidative degradation .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s binding mechanism with PI3Kα, and how can contradictory target hypotheses be resolved?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3Kα’s ATP-binding pocket. Key residues (e.g., Lys802, Val851) form hydrogen bonds with the urea group and π-π stacking with the naphthyl ring .

- Molecular Dynamics (MD) : Simulate binding over 100 ns (AMBER/CHARMM) to assess RMSD (<2 Å) and hydrogen bond persistence (>80% occupancy) .

- Contradiction Resolution : If conflicting targets (e.g., IMPDH in ) arise, validate via competitive enzymatic assays (PI3Kα vs. IMPDH IC50 comparisons) and cellular pathway analysis (Western blot for Akt phosphorylation) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced kinase inhibition?

- SAR Strategies :

- Pyrimidine Modifications : Replace 4-methylpiperazine with morpholine (increases selectivity) or dimethylamine (reduces steric hindrance). Compare IC50 shifts in kinase panels .

- Naphthyl Substitutions : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at position 6 to enhance π-stacking. Test in mutant PI3Kα (H1047R) models .

- Data Analysis : Use QSAR models (e.g., CoMFA) correlating logP, polar surface area, and IC50 values. Prioritize derivatives with predicted ΔG < -10 kcal/mol .

Q. What experimental designs are critical for evaluating in vivo efficacy and pharmacokinetics in gastric cancer models?

- In Vivo Protocol :

- Dosing : Administer orally (10–50 mg/kg/day) in xenograft mice (MKN-45 cell line). Monitor tumor volume biweekly .

- PK/PD : Collect plasma at 0.5, 2, 6, 24 hours post-dose. Calculate AUC (target >500 ng·h/mL) and (>4 hours) via LC-MS/MS. Correlate with tumor growth inhibition (%TGI >70%) .

- Toxicity Screening : Assess liver enzymes (ALT/AST) and body weight loss. Compare to reference PI3K inhibitors (e.g., Alpelisib) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological targets (e.g., PI3Kα vs. IMPDH)?

- Step 1 : Validate target engagement via cellular thermal shift assays (CETSA) . Heat-shock lysates (37–65°C) and quantify compound-induced stabilization of PI3Kα/IMPDH .

- Step 2 : Perform genetic knockdown (siRNA) . Reduced potency in PI3Kα-silenced cells confirms on-target activity .

- Step 3 : Cross-test in enzyme inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.